23-Hydroxylongispinogenin

Descripción general

Descripción

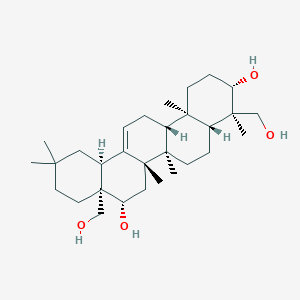

23-Hydroxylongispinogenin is a triterpenoid compound with the molecular formula C30H50O4. It is known for its significant biological activities, including anti-cancer and liver protection effects . This compound is derived from natural sources such as Lysimachia heterogenea Klatt, a perennial herb used in traditional Chinese medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 23-Hydroxylongispinogenin involves multiple steps, starting from simpler triterpenoid precursors. The key steps include hydroxylation and glycosylation reactions under controlled conditions. Specific details on the synthetic routes are often proprietary and vary depending on the research or industrial setup.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources like Lysimachia heterogenea Klatt. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 23-Hydroxylongispinogenin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

23-Hydroxylongispinogenin serves as a precursor in the synthesis of more complex triterpenoid derivatives. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating new derivatives with potentially enhanced biological activities.

Biology

In biological research, this compound is studied for its role in cellular processes and its potential as a bioactive molecule. It has been shown to modulate signaling pathways related to cell proliferation and apoptosis, making it a significant subject in cancer research.

Medicine

The medical applications of this compound are particularly notable in oncology and hepatology. Research has focused on its anti-cancer properties, where it has demonstrated the ability to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. Additionally, its hepatoprotective effects have been highlighted in studies involving liver damage models.

Industry

The compound is utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties. Its applications extend to formulations aimed at liver health and cancer prevention.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. In studies involving HepG2 cells, it was observed that the compound induces apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM. This effective cytotoxicity correlates with interference in the cell cycle, particularly at the G1 phase.

Hepatoprotective Effects

The hepatoprotective properties have been documented through various studies showing a reduction in liver enzyme levels (ALT and AST) in animal models subjected to hepatotoxic agents like carbon tetrachloride (CCl4). Histopathological analyses revealed reduced necrosis and inflammation in liver tissues treated with this compound compared to controls.

Other Biological Activities

In addition to its primary effects, this compound has demonstrated potential anti-inflammatory and antidiabetic activities by inhibiting pro-inflammatory cytokines and improving insulin sensitivity.

Case Study: HepG2 Cell Line

- Objective : To assess the impact of this compound on HepG2 cells.

- Findings : A dose-dependent increase in apoptosis rates was observed with an IC50 value of approximately 25 µM.

- : The compound effectively inhibits cell growth by interfering with the cell cycle.

Hepatoprotective Study

- Objective : To evaluate the protective effects on liver function.

- Findings : Administration resulted in significant decreases in serum ALT and AST levels.

- : The compound mitigates liver damage through antioxidant mechanisms.

Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Longispinogenin | C30H50O3 | Moderate anti-cancer effects |

| Saikogenin F | C30H48O4 | Antidiabetic properties |

| Gymnestrogenin | C30H50O5 | Anti-inflammatory effects |

| This compound | C30H50O4 | Strong anti-cancer & hepatoprotective effects |

Mecanismo De Acción

The mechanism of action of 23-Hydroxylongispinogenin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating signaling pathways related to cell proliferation and apoptosis. The compound’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit their growth .

Comparación Con Compuestos Similares

Longispinogenin: Another triterpenoid with similar structural features but different biological activities.

Saikogenin F: A triterpenoid glycoside with distinct pharmacological properties.

Gymnestrogenin: A related compound with similar hydroxylation patterns but different glycosylation.

Uniqueness: 23-Hydroxylongispinogenin is unique due to its specific hydroxylation at the 23rd position, which contributes to its distinct biological activities, particularly its anti-cancer and liver protection effects .

Actividad Biológica

23-Hydroxylongispinogenin is a triterpenoid compound with the molecular formula C30H50O4, primarily derived from the plant Lysimachia heterogenea Klatt. This compound is notable for its diverse biological activities, particularly its anti-cancer and hepatoprotective effects. Its unique hydroxylation at the 23rd carbon position distinguishes it from other triterpenoids, contributing to its specific biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action involves modulation of signaling pathways related to cell proliferation and apoptosis, specifically through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study: HepG2 Cell Line

In a study assessing the impact of this compound on HepG2 cells, researchers observed a dose-dependent increase in apoptosis rates. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations. The compound's ability to inhibit cell growth was also linked to its interference with the cell cycle, particularly at the G1 phase.

Hepatoprotective Effects

The hepatoprotective properties of this compound have been highlighted in several studies. It has been shown to reduce liver enzyme levels in animal models subjected to hepatotoxic agents. This protective effect is attributed to its antioxidant properties, which help mitigate oxidative stress in liver tissues.

Research Findings

- Liver Enzyme Activity : In rats treated with carbon tetrachloride (CCl4), administration of this compound resulted in a significant decrease in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage.

- Histopathological Analysis : Histological examinations revealed reduced necrosis and inflammation in liver tissues treated with the compound compared to controls.

Other Biological Activities

In addition to its anti-cancer and hepatoprotective effects, this compound has demonstrated potential anti-inflammatory and antidiabetic activities. Studies have indicated that it can inhibit pro-inflammatory cytokines and improve insulin sensitivity in diabetic models.

The biological activities of this compound are mediated through several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.

- Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

- Cytokine Modulation : By downregulating inflammatory cytokines such as TNF-α and IL-6, it helps reduce inflammation.

Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Longispinogenin | C30H50O3 | Moderate anti-cancer effects |

| Saikogenin F | C30H48O4 | Antidiabetic properties |

| Gymnestrogenin | C30H50O5 | Anti-inflammatory effects |

| This compound | C30H50O4 | Strong anti-cancer & hepatoprotective effects |

Propiedades

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7,20-24,31-34H,8-18H2,1-6H3/t20-,21+,22+,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACGAAXNDKIGSX-FMGQVEPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268187 | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42483-24-9 | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42483-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.